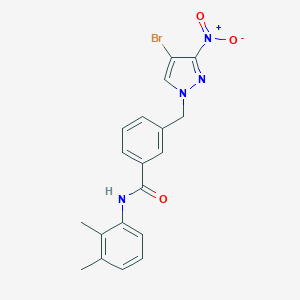![molecular formula C24H18ClN3O2 B269741 N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide](/img/structure/B269741.png)
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide, also known as BQCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BQCA belongs to the class of quinoline derivatives and has been found to exhibit several biochemical and physiological effects.
Scientific Research Applications
Chemosensory Applications
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide and similar compounds have been researched for their chemosensory applications. A study by Yang et al. (2015) explored the use of a related chemosensor for detecting Al3+ and Cu2+ ions in aqueous conditions, demonstrating the compound's potential in environmental and analytical chemistry (Yang et al., 2015).
Anticancer Research
Korcz et al. (2018) synthesized and evaluated novel quinoline derivatives, including those structurally similar to N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide, for their cytotoxic properties against various human tumor cell lines. This highlights the compound's potential in developing new anticancer agents (Korcz et al., 2018).
Spectroscopic Characterization and Structural Studies
Munir et al. (2021) conducted a study on N-acylhydrazones, closely related to the compound , to characterize their structure using NMR spectroscopy. This research contributes to the understanding of the molecular structure and behavior of such compounds (Munir et al., 2021).
Synthesis and Biological Activity Studies
A number of studies have focused on the synthesis of novel compounds involving quinoline structures and their subsequent biological activity. For instance, El-Gaby et al. (2003) synthesized novel thiosemicarbazide and thiourea derivatives bearing a quinoxalin-2-yl moiety, exploring their biological activities (El-Gaby et al., 2003).
Antimicrobial Research
Shaikh (2013) synthesized N'-substituted benzohydrazide derivatives, akin to the target compound, and evaluated their antimicrobial properties. This research points to the potential use of such compounds in developing new antimicrobial agents (Shaikh, 2013).
properties
Product Name |
N'-{[8-(benzyloxy)-2-quinolinyl]methylene}-4-chlorobenzohydrazide |
|---|---|
Molecular Formula |
C24H18ClN3O2 |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(8-phenylmethoxyquinolin-2-yl)methylideneamino]benzamide |
InChI |
InChI=1S/C24H18ClN3O2/c25-20-12-9-19(10-13-20)24(29)28-26-15-21-14-11-18-7-4-8-22(23(18)27-21)30-16-17-5-2-1-3-6-17/h1-15H,16H2,(H,28,29)/b26-15+ |
InChI Key |
VPHGVZNVGCNSQR-CVKSISIWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)/C=N/NC(=O)C4=CC=C(C=C4)Cl |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)C=NNC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(dimethylamino)benzyl]-N'-(4-ethoxyphenyl)-N-(2-furylmethyl)thiourea](/img/structure/B269660.png)
![3,5-bis(difluoromethyl)-1-{[2-(4-ethylphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B269662.png)
![3-[(4-methoxyphenoxy)methyl]-N-[4-(1-piperidinylmethyl)phenyl]benzamide](/img/structure/B269663.png)
![butyl 4-[({[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269666.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-adamantanecarboxamide](/img/structure/B269668.png)
![ethyl 4-[({[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}carbothioyl)amino]benzoate](/img/structure/B269669.png)

![N-(3-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-phenoxyacetamide](/img/structure/B269672.png)

![N-(4-{N-[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B269674.png)
![N-(4-{N-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide](/img/structure/B269675.png)
![4-bromo-1-methyl-N-{[4-(2-pyridinyl)-1-piperazinyl]carbothioyl}-1H-pyrazole-3-carboxamide](/img/structure/B269677.png)

